Comparative Physicochemical Analysis: Hydrophilicity and LogP Values
Pyrrolidin-2-ylmethanesulfonamide (CAS 1247347-73-4) is differentiated from its N-methyl analog (CAS 1249539-31-8) by a marked increase in hydrophilicity. The target compound exhibits a calculated LogP of -1.5476916, compared to -0.214 for N-methyl-1-pyrrolidin-2-ylmethanesulfonamide [1][2]. This quantitative difference in lipophilicity, driven by the presence of a free primary sulfonamide versus a methylated nitrogen, directly influences aqueous solubility and partition coefficient predictions, making the target compound more suitable for aqueous-based synthetic protocols or applications requiring high water solubility.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = -1.5476916 |
| Comparator Or Baseline | N-methyl-1-pyrrolidin-2-ylmethanesulfonamide (LogP = -0.214) |
| Quantified Difference | ΔLogP = -1.3336916 |
| Conditions | Calculated property; no experimental context specified |
Why This Matters
This substantial difference in LogP directly impacts solubility and biological membrane permeability predictions, guiding selection for specific synthetic or assay conditions.
- [1] ChemBase. pyrrolidin-2-ylmethanesulfonamide (CBID:274099). Chemical Properties Database. View Source
- [2] ChemBase. N-methyl-1-pyrrolidin-2-ylmethanesulfonamide (CBID:235132). Chemical Properties Database. View Source
